molecular formula C21H32O3 B1256085 7beta-Hydroxydeoxycryptojaponol

7beta-Hydroxydeoxycryptojaponol

Cat. No.: B1256085
M. Wt: 332.5 g/mol
InChI Key: HCQUMJYLWCSLLR-QYWGDWMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7β-Hydroxydeoxycryptojaponol (compound 9) is a labdane- or abietane-type diterpenoid isolated from Juniperus oblonga, a species known for its diverse secondary metabolites. This compound belongs to a class of natural products characterized by a bicyclic or tricyclic carbon skeleton with oxygenated functional groups, which are often associated with bioactive properties such as cytotoxicity .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(4bS,8aS,10S)-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-4,10-diol

InChI

InChI=1S/C21H32O3/c1-12(2)13-10-14-15(22)11-16-20(3,4)8-7-9-21(16,5)17(14)18(23)19(13)24-6/h10,12,15-16,22-23H,7-9,11H2,1-6H3/t15-,16-,21-/m0/s1

InChI Key

HCQUMJYLWCSLLR-QYWGDWMGSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@H](C[C@@H]3[C@@]2(CCCC3(C)C)C)O)O)OC

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(CC3C2(CCCC3(C)C)C)O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Differentiation

Compound Name Key Structural Features Functional Group at C7 Position
7β-Hydroxydeoxycryptojaponol (9) Labdane/abietane skeleton β-hydroxyl
7α-Methoxydeoxocryptojaponol (8) Likely similar skeleton to (9) α-methoxy
Sempervirol (10) Possibly reduced oxygenation or altered ring system Not specified
Trilobinol (11) Potential variation in ring substitution Not specified
7-Oxodehydroabietinol (12) Oxo group at C7, dehydroabietane skeleton Oxo (ketone)

Key Observations :

  • C7 Substitution: The β-hydroxyl group in 9 contrasts with the α-methoxy group in 8, which may alter hydrogen-bonding capacity and membrane permeability.
  • Skeletal Differences : Compounds like 12 (dehydroabietane skeleton) and 10/11 (unclear from data) may exhibit divergent bioactivity due to ring strain or stereoelectronic effects.

Implications for Cytotoxic Activity

While quantitative cytotoxicity data (e.g., IC50 values) are unavailable in the provided evidence, the following trends are hypothesized based on structural analogs:

Hydroxyl vs.

Oxo Group Effects : The ketone in 12 might increase reactivity, possibly leading to stronger interactions with enzymes like topoisomerases or tubulin.

Ring Modifications : Compounds with reduced oxygenation (e.g., 10 ) may exhibit lower cytotoxicity due to diminished target affinity.

Research Findings and Limitations

Current Knowledge Gaps

  • Bioactivity Profiles : Cytotoxicity assays against specific cancer cell lines are mentioned in the literature but lack numerical results, preventing a quantitative structure-activity relationship (SAR) analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7beta-Hydroxydeoxycryptojaponol
Reactant of Route 2
7beta-Hydroxydeoxycryptojaponol

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